Cas no 1538413-55-6 ((1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine)

(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine
- (1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
- EN300-1734754
- 1538413-55-6
-
- インチ: 1S/C14H21NS/c15-10-14(7-2-1-3-8-14)13-9-11-5-4-6-12(11)16-13/h9H,1-8,10,15H2
- InChIKey: BVEHOZGEKGVCNH-UHFFFAOYSA-N
- ほほえんだ: S1C2CCCC=2C=C1C1(CN)CCCCC1
計算された属性
- せいみつぶんしりょう: 235.13947085g/mol
- どういたいしつりょう: 235.13947085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 54.3Ų
(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734754-1.0g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 1g |
$1343.0 | 2023-06-04 | ||
Enamine | EN300-1734754-0.25g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1734754-0.5g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1734754-5.0g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 5g |
$3894.0 | 2023-06-04 | ||
Enamine | EN300-1734754-10.0g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 10g |
$5774.0 | 2023-06-04 | ||
Enamine | EN300-1734754-1g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1734754-10g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1734754-0.1g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1734754-2.5g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1734754-5g |
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine |
1538413-55-6 | 5g |
$3894.0 | 2023-09-20 |
(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 関連文献
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamineに関する追加情報
Introduction to (1-{4H,5H,6H-Cyclopentabthiophen-2-yl}Cyclohexyl)Methanamine (CAS No. 1538413-55-6)
The compound (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine, identified by the CAS number 1538413-55-6, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a cyclopentabthiophene moiety fused with a cyclohexane ring and an amine group. The integration of these structural elements imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of cyclopentabthiophene-based compounds in the field of materials science. The presence of sulfur atoms within the cyclopentabthiophene ring contributes to its aromatic stability and electronic properties. This makes the compound an attractive candidate for applications in organic electronics, such as in the development of advanced semiconductors and optoelectronic devices. Researchers have also explored its potential as a building block for constructing more complex molecular architectures with tailored functionalities.
The synthesis of (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The reaction sequence typically includes Friedel-Crafts alkylation or acylation steps to introduce the cyclopentabthiophene group onto the cyclohexane ring. Subsequent functionalization with an amine group is achieved through reductive amination or other amine-forming reactions. The optimization of these steps has been a focus of recent research efforts to enhance yield and purity.
In terms of applications, this compound has shown promise in drug discovery programs due to its ability to interact with biological systems in specific ways. The cyclohexane ring provides structural rigidity, while the amine group introduces hydrogen bonding capabilities, which are crucial for bioavailability and target binding affinity. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, making them candidates for therapeutic interventions.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. For instance, density functional theory (DFT) studies have revealed that the conjugation between the sulfur atoms in the cyclopentabthiophene ring and the adjacent carbon framework enhances electron delocalization, which is beneficial for applications in photovoltaic materials.
Moreover, green chemistry principles have been increasingly applied in the synthesis and handling of this compound. Researchers are exploring solvent-free reaction conditions and biodegradable catalysts to minimize environmental impact while maintaining high yields. These efforts align with global sustainability goals and reflect a growing trend toward eco-friendly chemical processes.
In conclusion, (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine represents a versatile platform for exploring new frontiers in organic chemistry and materials science. Its unique structure and functional groups offer diverse opportunities for innovation across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical applications.
1538413-55-6 ((1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine) 関連製品
- 2411253-13-7(N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide)
- 2248399-21-3(tert-butyl 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}benzoate)
- 193465-78-0(methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)
- 936324-14-0(N-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-5-carboxamide)
- 893989-98-5(2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 894018-93-0(3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-fluorophenyl)urea)
- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 14919-24-5(Methyl 2-hydroxyundecanoate)




